molecular formula C9H16ClNO2 B2817526 Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride CAS No. 2361666-38-6

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride

Cat. No.: B2817526
CAS No.: 2361666-38-6
M. Wt: 205.68
InChI Key: NBDKPYVLGBKSSN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bicyclo[310]hexanyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is a derivative of bicyclo[310]hexane, a structure known for its high ring strain and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines to amides.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride is unique due to its synthetic accessibility and potential for functionalization. Its high ring strain and bicyclic structure make it a valuable intermediate in organic synthesis, allowing for the creation of diverse bioactive compounds.

Properties

IUPAC Name

methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-3-5-2-6(5)4-7;/h5-8H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDKPYVLGBKSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC2CC2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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